N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft and thus modulate neuronal signaling.
Biochemical Pathways
The compound’s action on Acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, memory, and learning . By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound can enhance cholinergic signaling and potentially influence these functions.
Result of Action
The result of the compound’s action would be an enhancement of cholinergic signaling due to increased acetylcholine levels. This could lead to changes in various physiological functions, such as improved memory or increased heart rate, depending on the specific neurons affected .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s structure and its ability to bind to its target. Additionally, the compound’s efficacy can be influenced by the individual’s physiological state, including their metabolism, immune status, and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and THF, and reagents such as sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly involves reagents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N′-(1-benzylpiperidin-4-yl)acetohydrazide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-14-17(19(21-22)25-2)18(24)20-12-15-8-10-23(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEXSDRJAVHWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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